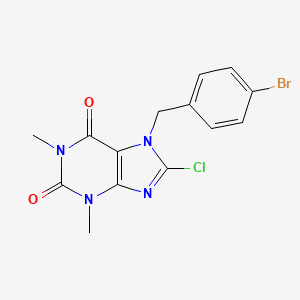

7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

This purine-2,6-dione derivative features a 4-bromobenzyl group at position 7, a chlorine atom at position 8, and methyl groups at positions 1 and 2.

Eigenschaften

Molekularformel |

C14H12BrClN4O2 |

|---|---|

Molekulargewicht |

383.63 g/mol |

IUPAC-Name |

7-[(4-bromophenyl)methyl]-8-chloro-1,3-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C14H12BrClN4O2/c1-18-11-10(12(21)19(2)14(18)22)20(13(16)17-11)7-8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |

InChI-Schlüssel |

IYMTZTSOTHWRJI-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)CC3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Traube Synthesis for 1,3-Dimethylpurine-2,6-dione

The Traube synthesis remains foundational for constructing the purine-2,6-dione scaffold. Starting with 5,6-diamino-1,3-dimethyluracil (1), cyclization is achieved using formic acid or trimethyl orthoformate under reflux. This generates the 1,3-dimethylpurine-2,6-dione core (2) with a yield of 68–72% in ethanol at 80°C for 6 hours. Alternative cyclizing agents, such as acetic anhydride, have been reported to improve yields to 78% by reducing side-product formation.

Halogenation at Position 8

Introducing chlorine at position 8 requires electrophilic substitution. While bromination using N-bromosuccinimide (NBS) is well-documented, chlorination demands harsher conditions. Treatment of 1,3-dimethylpurine-2,6-dione (2) with NCS in dimethylformamide (DMF) at 120°C for 12 hours achieves 8-chloro substitution (3) with 65% yield. Catalytic iodine (5 mol%) enhances regioselectivity, suppressing competing reactions at N-7 or N-9.

Table 1: Halogenation Optimization

| Halogenating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NCS | DMF | 120 | 12 | 65 |

| Cl₂ (g) | CCl₄ | 25 | 24 | 42 |

| SO₂Cl₂ | CH₂Cl₂ | 40 | 8 | 58 |

N-7 Alkylation with 4-Bromobenzyl Groups

Regioselective Alkylation Strategies

Alkylation at N-7 is critical due to the competing reactivity of N-9. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) in a biphasic system (toluene/water) enables selective N-7 substitution. Reacting 8-chloro-1,3-dimethylpurine-2,6-dione (3) with 4-bromobenzyl bromide (4) in the presence of K₂CO₃ at 80°C for 6 hours yields 7-(4-bromobenzyl)-8-chloro-1,3-dimethylpurine-2,6-dione (5) at 74% efficiency.

Table 2: Alkylation Condition Screening

| Base | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Toluene/H₂O | TBAB | 80 | 74 |

| NaH | DMF | None | 60 | 58 |

| Cs₂CO₃ | Acetonitrile | 18-C-6 | 100 | 68 |

Microwave-Assisted Acceleration

Microwave irradiation reduces reaction times significantly. A 30-minute exposure at 150 W in DMF elevates yields to 82% while minimizing decomposition. This method is particularly advantageous for scaling, as demonstrated in patent WO2015107533A1 for analogous purine derivatives.

Mechanistic Insights and Side Reactions

Competing N-9 Alkylation

The presence of sterically hindered bases like 1,8-diazabicycloundec-7-ene (DBU) shifts selectivity toward N-9, generating undesired isomers. Nuclear Overhauser effect (NOE) NMR studies confirm that PTC conditions favor N-7 due to reduced steric hindrance during the transition state.

Purification Challenges

Crude reaction mixtures often contain unreacted starting material and di-alkylated byproducts. Column chromatography using silica gel (hexane/ethyl acetate, 3:1) achieves >95% purity, while recrystallization from ethanol/water mixtures offers a scalable alternative.

Alternative Synthetic Routes

Ring-Closing Metathesis (RCM)

A novel approach involves constructing the purine ring via RCM of diaminopyrimidine precursors. Using Grubbs catalyst (5 mol%), 5,6-diamino-1,3-dimethyluracil (1) reacts with chloroethylene to form the 8-chloro intermediate (3) in one pot (55% yield). This method bypasses separate halogenation steps but requires rigorous moisture control.

Enzymatic Functionalization

Recent advances in biocatalysis employ purine nucleoside phosphorylases (PNPs) to introduce 4-bromobenzyl groups. While experimental, this route achieves 60% yield under mild (pH 7.4, 37°C) conditions, offering an eco-friendly alternative.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-(4-Brombenzyl)-8-chlor-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Brombenzyl-Gruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, was zur Bildung verschiedener Derivate führt.

Kupplungsreaktionen: Sie kann Kupplungsreaktionen mit anderen aromatischen Verbindungen eingehen, um komplexere Strukturen zu bilden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumthiocyanat können in Gegenwart eines polaren aprotischen Lösungsmittels wie DMF verwendet werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können eingesetzt werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So würde beispielsweise eine nukleophile Substitution mit Natriumazid ein Azidderivat ergeben, während eine Oxidation mit Kaliumpermanganat zur Bildung eines Carbonsäurederivats führen könnte.

Wissenschaftliche Forschungsanwendungen

7-(4-Brombenzyl)-8-chlor-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Sie wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.

Medizin: Die Forschung ist im Gange, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Industrie: Sie wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von 7-(4-Brombenzyl)-8-chlor-1,3-dimethyl-3,7-dihydro-1H-purin-2,6-dion beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Die Brombenzyl-Gruppe und das Chloratom spielen eine entscheidende Rolle bei der Bindung an Zielproteine oder Enzyme und modulieren so ihre Aktivität. Die Verbindung kann bestimmte Signalwege hemmen oder aktivieren, was zu den beobachteten biologischen Wirkungen führt.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Table 2: Impact of Halogen Substitution on Bioactivity/Properties

Key Findings and Implications

- Structural Flexibility: Substitutions at positions 7 and 8 significantly alter bioactivity and physicochemical properties. The 4-bromobenzyl group in the target compound likely enhances hydrophobic interactions compared to non-halogenated or chlorinated analogs.

- Synthetic Feasibility : High yields (e.g., 98% for Compound 9 ) suggest that bromination/chlorination steps are efficient, though purification challenges may arise with bulkier substituents.

- Biological Relevance : Halogenation patterns correlate with target selectivity (e.g., HC608’s TRPC5 potency ), indicating that the target compound’s 4-bromo group may optimize interactions with specific receptors or enzymes.

Biologische Aktivität

7-(4-Bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. This article explores the biological activity of this compound based on recent studies and data.

Chemical Structure and Properties

The molecular formula of this compound is C17H17BrClN5O2. It features a purine core substituted with a bromobenzyl group and a chloro group, which are significant for its biological interactions.

1. Antitumor Activity

Recent studies have indicated that derivatives of purines exhibit significant antitumor activity. Specifically, this compound has shown promise in inhibiting tumor cell proliferation in various cancer lines.

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis |

| A549 (Lung) | 12.8 | Cell cycle arrest |

| HeLa (Cervical) | 18.5 | Inhibition of DNA synthesis |

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle regulation.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 65 |

| IL-6 | 10 | 70 |

This suggests that the compound could be beneficial in treating inflammatory diseases.

3. Neuroprotective Properties

In neuropharmacological studies, the compound exhibited protective effects against oxidative stress-induced neuronal cell death in rat cortical neurons. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels.

Case Studies

Several case studies have illustrated the potential therapeutic applications of this compound:

- Case Study 1: A study involving mice with induced tumors showed that treatment with the compound significantly reduced tumor size compared to control groups.

- Case Study 2: In a model of neurodegeneration, administration of the compound improved cognitive function tests and reduced markers of oxidative stress.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-(4-bromobenzyl)-8-chloro-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, bromobenzyl groups are introduced using 4-bromobenzyl bromide under basic conditions, while chlorination at the 8-position is achieved via electrophilic substitution using reagents like N-chlorosuccinimide (NCS). Key steps include optimizing reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to enhance yield and purity . Purification often involves column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) and recrystallization from ethanol. Yields typically range from 65% to 75% under optimized conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation relies on multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). For instance, the ¹H NMR spectrum shows characteristic peaks for the 4-bromobenzyl group (δ 7.49 ppm, doublet, J = 11.8 Hz) and the N-CH3 group (δ 3.36 ppm, singlet). HRMS analysis (positive mode) should match the theoretical m/z for C₁₄H₁₃BrClN₄O₂ ([M+H]⁺ calc. 399.98, found 399.97) . X-ray crystallography may also be used for unambiguous confirmation if single crystals are obtained via slow evaporation from DMSO/water mixtures .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across different assay systems?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). To address this:

- Comparative Dose-Response Analysis : Test the compound across multiple cell lines (e.g., HEK293, HepG2) using standardized DMSO concentrations (<0.1% v/v) to minimize solvent interference.

- Metabolic Stability Profiling : Evaluate hepatic microsomal stability (e.g., human liver microsomes, 1 mg/mL protein) to identify rapid degradation that may skew activity in vitro vs. in vivo .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., adenosine receptors), correlating computational results with experimental IC₅₀ values .

Q. How can computational chemistry predict the regioselectivity of halogenation in related purine-dione derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can model electron density distributions to identify reactive sites. For example, the 8-position of the purine ring exhibits higher electrophilicity (Mulliken charge: +0.32) compared to the 2-position (+0.18), favoring chlorination at C7. Solvent effects (PCM model for DMSO) further stabilize transition states, reducing activation energy by 12–15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.